molecular formula C11H10N2O B140413 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 154927-01-2

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B140413
M. Wt: 186.21 g/mol
InChI Key: DLMVCAXLQMJYHP-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 154927-01-2 . It has a molecular weight of 186.21 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Basic hydrolysis can yield the corresponding acid .


Molecular Structure Analysis

The molecular structure of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be represented by the SMILES string Cc1c(C=O)cnn1-c2ccccc2 . The InChI code for the compound is 1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 .


Chemical Reactions Analysis

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination . It can also be used in the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine , and in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .


Physical And Chemical Properties Analysis

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 100-101°C .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Results : Researchers have identified compounds with promising pharmacological properties, including potential anti-inflammatory, antitumor, or antimicrobial effects .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause serious eye damage, skin irritation, and respiratory irritation . The safety information pictograms associated with this compound are GHS07 .

properties

IUPAC Name

1-methyl-5-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMVCAXLQMJYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383697
Record name 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

154927-01-2
Record name 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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